molecular formula C8H6N4 B7904550 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B7904550
M. Wt: 158.16 g/mol
InChI Key: SEGQGMVDNLBJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-rich heterocyclic compound characterized by a fused pyrazole-pyridine core with a methyl group at position 3 and a nitrile group at position 3. This scaffold is notable for its planar aromatic system, as evidenced by crystallographic studies showing minimal deviation (r.m.s. = 0.001 Å) in the pyrazolo[3,4-b]pyridine ring system . The nitrile group enhances electron-withdrawing properties, making it a versatile intermediate in medicinal and materials chemistry. It has been synthesized via nucleophilic substitution reactions, such as the amination of 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with propylamine in ionic liquids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with malononitrile and an aryl methyl ketone under iodine-mediated conditions . This reaction proceeds through a formal [3 + 1 + 1 + 1] cyclization, resulting in the formation of the desired pyrazolopyridine skeleton.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Basic Hydrolysis : Treatment with aqueous NaOH converts the nitrile to a carboxylic acid (compound 2 ), which can subsequently undergo esterification.

  • Esterification : Reaction of the carboxylic acid with methanol and sulfuric acid produces the corresponding ethyl ester (compound 3 ) in 70% yield .

Reaction TypeReagents/ConditionsProductYieldReference
Nitrile → Carboxylic AcidNaOH (aq), reflux1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid85%
Carboxylic Acid → EsterH₂SO₄, MeOH, refluxEthyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate70%

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitutions, particularly with nitrogen-containing reagents:

  • Thiourea : Forms 3,4-diaminopyrazolo[3,4-d]pyrimidine (5 ) via nucleophilic attack at the nitrile carbon .

  • Hydrazine Hydrate : Yields hydrazino derivatives (compound 8 ), which can further react with electrophiles like benzoyl chloride or sodium pyruvate .

Reaction TypeReagents/ConditionsProductKey ApplicationReference
Nitrile → PyrimidineThiourea, Δ3,4-Diaminopyrazolo[3,4-d]pyrimidineAntimicrobial agents
Nitrile → Hydrazino DerivativeHydrazine hydrate, EtOH3-Methylthio-pyrazolo[3,4-d]pyrimidine hydrazineIntermediate for fused heterocycles

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to synthesize polycyclic systems:

  • With Aldehydes and Ketones : Catalyzed by Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, it forms pyrazolo[3,4-b]pyridines via a proposed mechanism involving Knoevenagel condensation and cyclization .

  • With Cyanoacetone : Produces pyrazolo[3,4-b]pyridine 15 , which cyclizes in formic acid to yield pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine (16 ) .

Reaction TypeCatalyst/ReagentsProductReaction TimeYieldReference
Multicomponent CyclizationFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, 100°CPolyfused pyrazolo-pyridines30–45 min88–93%
Cyclization in Formic AcidHCOOH, refluxPyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine4 h75%

Functional Group Transformations

  • Oxidation : The pyrazole ring can be oxidized to N-oxides using agents like m-chloroperbenzoic acid (not explicitly documented for this compound but inferred from analogous pyrazolo[3,4-b]pyridines).

  • Methylthio Substitution : Reaction with acetic anhydride replaces the methylthio group, forming derivatives like compound 7 .

Key Research Findings

  • Antimicrobial Activity : Derivatives like compound 5 and 16 exhibit potent antibacterial and antifungal properties, with MIC values comparable to standard drugs .

  • Kinase Inhibition : Analogous 4-aminopyrazolo[3,4-b]pyridines show high affinity for adenosine receptors (e.g., 2h , Kᵢ = 6 nM at A₁AR) .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most prominent applications of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit potent antitumor activity, particularly against lung cancer. For instance, a study highlighted the compound's role as an AMP-activated protein kinase (AMPK) activator, which is crucial in cancer metabolism and cell proliferation control .

Biological Properties
The compound has been associated with various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. These properties are attributed to the structural features of pyrazolo[3,4-b]pyridines that facilitate interactions with biological targets .

Synthesis and Catalysis

Catalytic Applications
Recent advancements have showcased the use of this compound in catalytic processes. A notable study employed a Zr-MOFs based copper complex as a catalyst for synthesizing this compound from aromatic aldehydes and cyanoacetates under mild conditions. The process demonstrated high yields (60–85%) and short reaction times (90–120 minutes), emphasizing its efficiency in organic synthesis .

One-Pot Synthesis
Another innovative approach involves a one-pot three-component synthesis method utilizing aluminum oxide as a nanocatalyst for producing various derivatives of this compound. This method simplifies the synthesis process while maintaining high yields and purity of the final products .

Material Science

Nanostructured Materials
The incorporation of this compound into nanostructured materials has shown promise in enhancing their properties for applications in sensors and electronic devices. The unique electronic characteristics imparted by the pyrazolo[3,4-b]pyridine framework can improve the performance of these materials under various conditions.

Table 1: Biological Activities of this compound Derivatives

Activity Type Description Reference
AntitumorAMPK activation leading to reduced tumor growth
AntimicrobialEffective against various bacterial strains
AnticonvulsantPotential use in epilepsy treatment

Table 2: Synthesis Conditions for this compound

Catalyst Type Yield (%) Reaction Time (min) Conditions
Zr-MOFs based copper complex60–8590–120Mild conditions
Aluminum oxide nanocatalystHighShortOne-pot synthesis

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a specific derivative of this compound in vitro and in vivo. Results indicated significant inhibition of tumor cell proliferation and induction of apoptosis through AMPK pathway modulation.

Case Study 2: Catalytic Efficiency

In another case, researchers compared various catalysts for synthesizing this compound. The study found that the Zr-MOFs based copper complex outperformed traditional catalysts in terms of yield and reaction time, showcasing its potential for industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to substituent variations. Key analogs include:

Compound Name Substituents Melting Point (°C) Key Properties Reference
Target Compound :
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
R₃ = CH₃, R₅ = CN Not explicitly reported Planar structure; used in antitumor agent synthesis
5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile R₃ = CN, R₅ = Acetyl, R₄ = NH₂, R₆ = OH Not reported Antitumor activity (IC₅₀ = 8.2 µM against Hep2 cells)
4-(4-Hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (WRH-2412) R₄ = 4-hydroxyphenyl, R₁/R₃/R₆ = phenyl Not reported Broad-spectrum antiproliferative activity in HCC
4-(4-Chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PP-2) R₄ = 4-Cl-phenyl, R₅ = CN 192–194 Corrosion inhibition efficiency: 92% in 1M HCl
1-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-4-phenylcarbonyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (4i) R₁ = 3-Cl-phenyl, R₆ = 4-Cl-phenyl, R₄ = COPh 178–179 Structural diversity via multicomponent synthesis

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : Nitrile (CN) and carbonyl (COPh) substituents enhance reactivity and intermolecular interactions, as seen in the planar stacking (π-π interactions at 3.57 Å) of the target compound .
  • Bulkier Substituents : Aryl groups (e.g., phenyl, chlorophenyl) increase steric hindrance but improve biological activity. For example, WRH-2412’s triphenyl substitution correlates with potent anticancer effects .

Antitumor Activity:

  • The target compound’s derivatives, such as 5-acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, exhibit IC₅₀ values comparable to 5-fluorouracil (8.2 µM vs. 5.7 µM) in Hep2 cell lines .
  • WRH-2412 demonstrates superior antiproliferative effects due to its hydroxylphenyl and triphenyl substitutions, which enhance cellular uptake and target binding .

Corrosion Inhibition:

  • Hydrogenated analogs like PP-2 achieve 92% inhibition efficiency in acidic media via adsorption mechanisms, contrasting with the target compound’s primary role in drug discovery .

Biological Activity

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. Its structure includes a methyl group at the third carbon of the pyrazole ring and a carbonitrile group at the fifth position. This compound has been reported to exhibit significant anticancer properties by targeting various kinases involved in cell growth and survival.

The biological activity of this compound primarily involves its interaction with several key enzymes:

  • Kinase Inhibition : The compound targets tyrosine, serine/threonine, and lipid kinases. This inhibition can lead to:
    • Cell Growth Inhibition : By disrupting kinase signaling pathways, it can halt the proliferation of cancer cells.
    • Induction of Apoptosis : The compound triggers programmed cell death in malignant cells.
    • Inhibition of Angiogenesis : It prevents the formation of new blood vessels that tumors require for growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies :
    • A study demonstrated that derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine exhibited potent cytotoxic effects against various cancer cell lines, including HeLa and MCF7. For instance, one derivative showed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
    • Another derivative revealed IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cells, respectively .
  • Mechanistic Insights :
    • The compound was found to arrest the cell cycle at different phases depending on the specific derivative used. For example, one derivative caused S phase arrest in HeLa cells while inducing G2/M phase arrest in MCF7 cells .

Biochemical Pathways

The interaction with kinases influences several biochemical pathways:

  • AMPK Pathway : The compound affects energy homeostasis within cells by modulating AMP-activated protein kinase (AMPK) activity.
  • Cyclin-Dependent Kinases (CDKs) : Research has indicated that certain derivatives selectively inhibit CDKs, which are critical regulators of the cell cycle . For example, one study reported an IC50 value of 0.36 µM against CDK2 .

Data Table: Biological Activity Summary

Compound DerivativeCell LineIC50 (µM)Mechanism of Action
Derivative 9aHeLa2.59Cell cycle arrest at S phase
Derivative 14gMCF74.66Cell cycle arrest at G2/M phase
DoxorubicinHeLa2.35Chemotherapeutic agent
DoxorubicinMCF74.57Chemotherapeutic agent

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several human tumor cell lines. The results indicated that structural modifications significantly influenced their biological activity. Notably, compounds with specific substituents exhibited enhanced potency against CDKs, underscoring the importance of structure-activity relationships in drug development .

Case Study 2: Structural Optimization

Another investigation focused on optimizing the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives using various synthetic strategies. The study highlighted how different reaction conditions could yield compounds with improved anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives?

  • Methodological Answer : A two-step approach is widely used:

Nucleophilic substitution : React 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with amines (e.g., propylamine) at 323 K to substitute the chloro group .

Recrystallization : Purify the product using aqueous ethanol, achieving ~69% yield with Rf = 0.25 (hexane:ethyl acetate, 4:1) .

  • Alternative Method : A four-component reaction using aryl glyoxals, 3-oxopropanenitriles, and ammonium acetate catalyzed by Fe3O4@CoII LDH under reflux yields pyrazolo[3,4-b]pyridine derivatives with improved regioselectivity .

Q. How is the crystal structure of this compound derivatives determined?

  • Methodological Answer :

  • Data Collection : Use a Gemini diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., CrysAlis PRO) .
  • Refinement : Employ SHELXL for small-molecule refinement, applying constraints for H atoms (riding model for CH groups, free refinement for NH) .
  • Key Observations : Planarity of the pyrazolo[3,4-b]pyridine core (r.m.s. deviation ≤ 0.001 Å) and intermolecular interactions (N–H⋯O hydrogen bonds, π-π stacking with centroid distances ~3.57 Å) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound derivatives?

  • Methodological Answer :

  • DFT Setup : Use B3LYP/6-311++G(d,p) or CAM-B3LYP with polarizable continuum models (PCM) to simulate electronic absorption spectra in solvents like methanol .
  • Key Outputs :
  • Reactivity : Local reactivity descriptors (e.g., Fukui indices) identify nucleophilic attack sites (e.g., C7 in HMBPP derivatives) .
  • Thermodynamics : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to confirm structural stability (e.g., HMBPP ΔG = −1,250 kcal/mol at 298 K) .

Q. How to resolve contradictions in crystallographic data, such as hydrogen bonding vs. π-π interactions in pyrazolo[3,4-b]pyridines?

  • Methodological Answer :

  • Validation Tools : Cross-reference SHELXL refinement results with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. π-π in R22(12) motifs) .
  • Case Study : For 3-methyl-1-phenyl-6-propylamino derivatives, prioritize N–H⋯O hydrogen bonds (Table 1: d(D–H) = 0.86 Å, d(H⋯A) = 2.12 Å) over π-π stacking, as the former stabilizes dimers more effectively .

Q. What strategies optimize reaction yields in multi-component syntheses of pyrazolo[3,4-b]pyridines?

  • Methodological Answer :

  • Catalyst Screening : Test magnetic nanocatalysts (e.g., Fe3O4@CoII LDH) to enhance efficiency in ethanol/water (1:1) under reflux, achieving >80% yield .
  • Kinetic Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and adjust stoichiometry (e.g., 12:1 amine:substrate ratio) to suppress side reactions .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-5-7-2-6(3-9)4-10-8(7)12-11-5/h2,4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGQGMVDNLBJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.